molecular formula C18H24Sn B14506137 Diethylbis(2-methylphenyl)stannane CAS No. 63400-52-2

Diethylbis(2-methylphenyl)stannane

Cat. No.: B14506137
CAS No.: 63400-52-2
M. Wt: 359.1 g/mol
InChI Key: FGEGFEQGRCOPEA-UHFFFAOYSA-N
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Description

Diethylbis(2-methylphenyl)stannane is an organotin compound with the chemical formula C18H24Sn. It is a derivative of stannane, where the tin atom is bonded to two ethyl groups and two 2-methylphenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylbis(2-methylphenyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of stannanes with halides or pseudohalides in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium fluoride, in an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Diethylbis(2-methylphenyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include organotin oxides, reduced tin compounds, and substituted organotin derivatives .

Scientific Research Applications

Diethylbis(2-methylphenyl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethylbis(2-methylphenyl)stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The pathways involved include oxidative addition, reductive elimination, and transmetalation, which are common in organotin chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethylbis(2-methylphenyl)stannane is unique due to the presence of both ethyl and 2-methylphenyl groups, which provide distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .

Properties

CAS No.

63400-52-2

Molecular Formula

C18H24Sn

Molecular Weight

359.1 g/mol

IUPAC Name

diethyl-bis(2-methylphenyl)stannane

InChI

InChI=1S/2C7H7.2C2H5.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-5H,1H3;2*1H2,2H3;

InChI Key

FGEGFEQGRCOPEA-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(C1=CC=CC=C1C)C2=CC=CC=C2C

Origin of Product

United States

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